Product packaging for 1,2,3,4-Tetrahydroacridin-4-ol(Cat. No.:CAS No. 26625-27-4)

1,2,3,4-Tetrahydroacridin-4-ol

Cat. No.: B1610754
CAS No.: 26625-27-4
M. Wt: 199.25 g/mol
InChI Key: OLJYSJLNRINXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,3,4-Tetrahydroacridin-4-ol (CAS 26625-27-4) is a chemical compound of interest in medicinal chemistry research, particularly in the study of tetrahydroacridine derivatives . The tetrahydroacridine scaffold is well-known in scientific literature, primarily due to its association with Tacrine, a historically significant acetylcholinesterase inhibitor . Researchers are actively exploring novel tetrahydroacridine derivatives for various applications. Studies indicate that such compounds can be designed and evaluated as potential therapeutic agents for neurodegenerative diseases . Furthermore, recent research has also investigated novel tetrahydroacridine derivatives for their ability to inhibit the growth of human cancer cells, such as in lung adenocarcinoma models, by inducing cell cycle arrest and apoptosis . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption. CAS Number: 26625-27-4 Molecular Formula: C13H13NO Molecular Weight: 199.25 Storage: Sealed in dry, 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1610754 1,2,3,4-Tetrahydroacridin-4-ol CAS No. 26625-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroacridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYSJLNRINXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482888
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26625-27-4
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 1,2,3,4 Tetrahydroacridin 4 Ol Derivatives

Oxidation and Reduction Chemistry of the Tetrahydroacridine Scaffold

Oxidation: The partial hydrogenation of the acridine (B1665455) ring in 1,2,3,4-tetrahydroacridin-4-ol makes it amenable to oxidation. ontosight.ai Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed to aromatize the hydrogenated ring, leading to the formation of the corresponding acridine derivatives. ambeed.com This process involves the removal of hydrogen atoms and the formation of new double bonds, restoring the fully aromatic tricyclic system. ambeed.com Electrochemical studies on some N,N-bis-tetrahydroacridines have shown that these compounds undergo irreversible oxidation processes, which may be attributed to the formation of films on the electrode surface. mdpi.com

Reduction: Conversely, the tetrahydroacridine scaffold can be further reduced. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the carbonyl group in acridinone (B8587238) precursors to afford 3-aryl-9-amino-1,2,3,4-tetrahydroacridin-1-ol derivatives. sioc-journal.cn Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also capable of reducing the carbonyl group in related structures. youtube.com The choice of reducing agent is critical as it dictates the extent of reduction and the final product obtained. youtube.com For instance, NaBH₄ is a milder reducing agent that can selectively reduce aldehydes and ketones, while LiAlH₄ is strong enough to reduce carboxylic acids and their derivatives. youtube.com

Table 1: Oxidation and Reduction Reactions of Tetrahydroacridine Derivatives
Reaction TypeReagentProductReference
OxidationPotassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)Acridine derivatives ambeed.com
ReductionLithium aluminum hydride (LiAlH₄)3-aryl-9-amino-1,2,3,4-tetrahydroacridin-1-ol sioc-journal.cn
ReductionSodium borohydride (NaBH₄)Dihydroacridine or other reduced derivatives ambeed.comyoutube.com

Alkylation and Acylation Reactions, Including N-Substitutions

The nitrogen atom within the acridine ring system and at the 9-amino position are common sites for alkylation and acylation reactions. These modifications are crucial for creating a diverse library of derivatives.

N-Alkylation: The nitrogen atom of the tetrahydroacridine ring can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. ambeed.com This reaction introduces an alkyl group onto the nitrogen, altering the steric and electronic properties of the molecule. Similarly, the amino group at the 9-position is readily alkylated. For instance, N-alkylation can be achieved by reacting with alkyl compounds possessing a suitable leaving group like a halogen atom. googleapis.com

N-Acylation: Acylation reactions involve the introduction of an acyl group onto the nitrogen atom. This is typically achieved using acyl halides or anhydrides. ambeed.com For example, new tetrahydroacridine derivatives have been synthesized by coupling diamine derivatives of tetrahydroacridine with 3,5-dichlorobenzoic acid in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine. nih.gov

Table 2: Alkylation and Acylation of Tetrahydroacridine Derivatives
Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halides and a baseN-alkylated derivatives ambeed.com
N-Acylation3,5-dichlorobenzoic acid, CDMT, N-methylmorpholineN-acylated tetrahydroacridine derivatives nih.gov

Condensation Reactions and Aminomethylation Pathways

Condensation reactions are a key strategy for constructing the tetrahydroacridine framework and for its further functionalization.

Condensation for Scaffold Synthesis: The synthesis of the tetrahydroacridine core often involves a condensation reaction. For example, the Friedländer condensation, which involves the reaction of an o-aminobenzonitrile with a ketone, is a common method. dergipark.org.tr This reaction can be promoted by Lewis acids like zinc chloride. google.com Another approach involves the condensation of 5-aryl-1,3-cyclohexanediones with o-anthranilonitrile under microwave irradiation, catalyzed by p-toluenesulfonic acid. sioc-journal.cn

Aminomethylation: The tetrahydroacridine scaffold can undergo aminomethylation, such as the Mannich reaction. This involves the reaction of 1,2,3,4-tetrahydroacridine (B1593851) with formaldehyde (B43269) and a secondary amine to yield aminomethylated derivatives. ambeed.com This reaction introduces an aminomethyl group, which can serve as a handle for further synthetic modifications.

Heterocyclic Transformations to Fused Ring Systems

The tetrahydroacridine nucleus can be a precursor for the synthesis of more complex, fused heterocyclic systems. These transformations often involve the reaction of substituents on the tetrahydroacridine ring with other reagents to build new rings. For instance, the reaction of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with various nucleophiles can lead to the formation of fused systems. researchgate.net The reaction of 1,2,3,4-tetrahydroacridin-9-yl-hydrazine with β-diketones can afford pyrazole-fused acridines. researchgate.net Furthermore, the Vilsmeier-Haack reaction of certain spiro-pyrimidinones derived from cyclohexanone (B45756) can lead to the formation of octahydroacridine-4-carbonitrile, demonstrating a cascade of transformations. researchgate.net These reactions significantly expand the structural diversity of compounds derived from the tetrahydroacridine core.

Photochemical Reactions and Photoproduct Formation

The interaction of 1,2,3,4-tetrahydroacridine derivatives with light can induce photochemical reactions, leading to the formation of various photoproducts. ambeed.com The specific outcome of these reactions is dependent on the wavelength of light used, the presence of photosensitizers, and the reaction medium. researchgate.net Photochemical reactions can involve various transformations, such as isomerizations, cycloadditions, or redox processes. researchgate.netrsc.org For example, photochemical synthesis can be carried out in microreactors, allowing for precise control over reaction conditions. mdpi.com The thiol-ene "click" reaction, an addition reaction between a thiol and an alkene, can be initiated photochemically. mdpi.com

Phosphorylation Reactions (N- and O-Phosphorylation)

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, can occur at both the nitrogen and oxygen atoms of this compound derivatives. Velnacrine, which is 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is known to be an inhibitor of acetylcholinesterase. ncats.io While direct studies on the phosphorylation of this compound itself are not extensively detailed in the provided results, the potential for such reactions exists at the hydroxyl group (O-phosphorylation) and the 9-amino group (N-phosphorylation). The reversible phosphorylation of molecules is a key process in many biological systems. ncats.io

Click Chemistry and Triazole Ring Formation

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been utilized to modify tetrahydroacridine derivatives. organic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole ring. organic-chemistry.orgmdpi.com For example, azidoalkyltacrine derivatives have been reacted with alkynes like 3-butyn-1-ol (B147353) in the presence of a copper(I) catalyst to afford tacrine-triazole hybrids. mdpi.comnih.gov This approach offers a highly efficient and modular way to introduce new functionalities and build complex molecular architectures based on the tetrahydroacridine scaffold. mdpi.com Ruthenium complexes can also catalyze azide-alkyne cycloadditions, typically leading to the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgarabjchem.org

Table 3: Click Chemistry with Tetrahydroacridine Derivatives
ReactionReactantsCatalystProductReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azidoalkyltacrine and 3-butyn-1-olCopper(I)Tacrine-triazole hybrid (1,4-disubstituted) mdpi.comnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Azide and terminal alkyneRuthenium complex (e.g., Cp*RuCl)1,5-disubstituted 1,2,3-triazole organic-chemistry.org

Spectroscopic and Advanced Analytical Techniques for Characterization of 1,2,3,4 Tetrahydroacridin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2,3,4-tetrahydroacridin-4-ol derivatives, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, while ³¹P NMR is specifically used for phosphorylated analogues. nih.govhuji.ac.il

In ¹H NMR spectra of tetrahydroacridine derivatives, signals are typically observed in two distinct regions corresponding to the aromatic and the saturated rings. mdpi.com Protons on the aromatic portion of the acridine (B1665455) core typically resonate in the downfield region of δ 7.28–8.20 ppm. nih.govorientjchem.orgorientjchem.org The protons of the saturated cyclohexyl moiety appear in the upfield region, with methylene (B1212753) (CH₂) groups showing signals between δ 1.72 and 3.13 ppm. orientjchem.orgorientjchem.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in tetrahydroacridine derivatives resonate in the δ 120–168 ppm range, while the sp³-hybridized carbons of the saturated ring appear at higher field, typically between δ 26 and 36 ppm. orientjchem.orgorientjchem.orglibretexts.org

For phosphorylated derivatives of tetrahydroacridines, ³¹P NMR is a crucial technique. nih.gov It is highly specific to the phosphorus nucleus and provides information about its chemical environment. huji.ac.ilslideshare.net For example, diethyl and dibutyl phosphoramidate (B1195095) derivatives of a tetrahydroacridine have been shown to exhibit distinct ³¹P NMR signals at δ 9.15 ppm and δ 1.21 ppm, respectively, confirming the presence and nature of the phosphate (B84403) group. nih.gov The chemical shift range in ³¹P NMR is broad, allowing for clear distinction between different types of phosphorus-containing functional groups. trilinkbiotech.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,3,4-Tetrahydroacridin-9-ol Data sourced from reference orientjchem.org.

View Data
NucleusPositionChemical Shift (ppm)
¹HAromatic CH7.28 - 7.88
¹HOH11.03
¹HCH₂ (Position 1)3.13
¹HCH₂ (Position 4)2.81
¹HCH₂ (Positions 2, 3)1.72 - 1.79
¹³CAromatic C120.38 - 142.03
¹³CAromatic C-O167.90
¹³CAromatic C-N165.03
¹³CCH₂ (Saturated Ring)26.67 - 35.30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and elemental composition of a compound. utdallas.edu

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine molecular masses with very high accuracy (typically to within a few parts per million). mdpi.com This allows for the confident determination of a compound's elemental formula. For instance, the molecular ion of a tetrahydroacridine derivative was determined by HRMS to be 299.1316, which corresponded well with the calculated value of 299.1310 for the formula C₁₈H₂₀³⁵ClN₂. mdpi.com This level of precision is critical for confirming the identity of newly synthesized derivatives. nih.govmdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been used to characterize acridine derivatives. derpharmachemica.com In a study of an N-(3-acridin-9-yl-4-hydroxy-phenyl-methyl)-benzamide, FAB-MS analysis showed the molecular ion peak (M+) at m/z 404, along with other significant fragmentation peaks that helped to confirm the structure. derpharmachemica.com The fragmentation patterns observed in the mass spectra can also offer structural clues; for some tetrahydroacridine derivatives, a key fragmentation pathway involves a Michael retro-reaction. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic properties of molecules, respectively.

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule upon absorption of infrared radiation. savemyexams.com It is highly effective for identifying the presence or absence of specific functional groups. utdallas.edu In the IR spectrum of 1,2,3,4-tetrahydroacridin-9-ol, characteristic absorption bands are observed for the O-H stretch (a broad band around 3365-3377 cm⁻¹), aliphatic C-H stretching (2988 cm⁻¹), and aromatic C=C/C=N bond vibrations (1625 cm⁻¹). orientjchem.orgorientjchem.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. beilstein-journals.org Tetrahydroacridine derivatives exhibit characteristic UV-Vis absorption spectra with broad bands in the UV region, typically between 320-360 nm, which are assigned to π–π* electronic transitions. beilstein-journals.orgbeilstein-journals.org The position and intensity of these absorption bands can be influenced by substituents on the acridine core. beilstein-journals.org For example, the introduction of a trifluoromethoxy group can cause a significant red shift (a shift to a longer wavelength) compared to an unsubstituted derivative. beilstein-journals.org The content of a tetrahydroacridine derivative in a solution can also be quantified by measuring its absorbance at a specific wavelength, such as 256 nm. nih.gov

Table 2: Photophysical Properties of Selected Tetrahydroacridine Derivatives in Dichloromethane Data sourced from reference beilstein-journals.org.

View Data
CompoundSubstituentλ_abs (nm)λ_em (nm)Optical Band Gap (eV)
4a Phenyl3293933.37
4b 2-Methoxyphenyl3303963.20
4c 4-Trifluoromethoxyphenyl3524163.09
4d 4-Methoxyphenyl3323953.18

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. For derivatives of this compound that can be crystallized, X-ray analysis offers an unambiguous confirmation of the molecular structure in the solid state. It reveals the exact conformation of the tetrahydroacridine ring system and the spatial arrangement of all its substituents, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in the analysis of this compound derivatives.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. jfda-online.com A rapid and selective HPLC method has been developed and validated specifically for the determination of certain 1,2,3,4-tetrahydroacridine (B1593851) derivatives. nih.gov This method allows for the effective separation of the main compound from its impurities. nih.gov The purity of synthesized compounds is often confirmed to be above 98% by HPLC analysis. mdpi.com The linearity of such methods is typically confirmed over a range of concentrations, ensuring accurate quantification. jfda-online.comresearchgate.net

Table 3: Validated HPLC Method Parameters for Analysis of Tetrahydroacridine Derivatives Data sourced from reference nih.gov.

View Data
ParameterSpecification
Column Waters Symmetry C18 (150 × 3.9 mm, 4 µm)
Mobile Phase Acetonitrile / Buffer (50:50 v/v)
(Buffer: 17 mM SDS and 8.3 mM NaH₂PO₄)
pH 4.0
Flow Rate 1.5 mL/min
Detection Wavelength 247 nm
Limit of Detection (LOD) < 2 µg/mL
Limit of Quantification (LOQ) < 6 µg/mL

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. informativejournals.com For the synthesis of acridine derivatives, TLC using a solvent system such as chloroform:methanol (B129727) (10:1) can effectively track the conversion, helping to determine the optimal reaction time. informativejournals.com

Table 4: Compound Names Mentioned in the Article

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in the characterization of novel this compound derivatives to ascertain their elemental composition. This destructive analytical method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula of the synthesized compound. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial piece of evidence for the successful synthesis and purity of the target molecule.

In the synthesis of various tetrahydroacridine derivatives, elemental analysis is routinely reported as a definitive step in their structural elucidation. researcher.lifenih.govdntb.gov.uaacs.org For instance, in the development of isoxazole-substituted 9-anilinoacridine (B1211779) derivatives, elemental analysis was a key component of the characterization process. nih.gov Similarly, the structures of newly synthesized thiazole, thiadiazole, and triazole derivatives of tetrahydroacridine were established, in part, through elemental analysis. eurjchem.com

The data obtained from elemental analysis confirms the empirical formula of the derivative, complementing spectroscopic data from techniques like NMR and mass spectrometry, which provide information about the molecular structure and mass. For example, a study on modified tacrine (B349632) derivatives reported elemental analysis data for a series of newly synthesized compounds, showing a close match between the calculated and found percentages for C, H, and N. acs.org Another publication on bis-tetrahydroacridines also presented the calculated elemental composition for a dimerized structure. mdpi.com

The following table presents representative data from the elemental analysis of a selection of tetrahydroacridine derivatives, illustrating the comparison between theoretical and experimental values.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
N‐[2‐(9‐Acridinylimino)‐5‐cyano‐4‐imino‐6‐(methylthio)‐ 2H‐1,3‐thiazin‐3(4H)‐yl]‐1,2,3,4‐tetrahydroacridine‐9‐carboxamideC₃₀H₂₃N₅O₂S· ½H₂OC68.3668.32 eurjchem.com
H4.554.13 eurjchem.com
N13.2913.21 eurjchem.com
2-[11-Amino-12-(4-chlorophenyl)-7,9,10,12-tetrahydro-8H-chromeno[2, 3-b]quinolin-3-yl]oxy-1-(4-chlorophenyl)ethan-1-oneC₃₁H₂₇N₂O₄ClC70.6570.59 acs.org
H5.165.06 acs.org
N5.325.28 acs.org
7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic Acid)C₃₀H₂₈N₂O₄C74.98- mdpi.com
H5.87- mdpi.com
N5.83- mdpi.com

Stable Isotope Labeling Techniques for Research Applications

Stable isotope labeling is a powerful methodology used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and serve as internal standards in quantitative analysis. In the context of this compound and its derivatives, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and boron-10 (B1234237) (¹⁰B) can be strategically incorporated into the molecular structure.

Deuterium labeling has been specifically demonstrated for the 1,2,3,4-tetrahydroacridine core. rsc.orgrsc.org A silver-catalyzed regioselective deuteration method has been successfully applied to 1,2,3,4-tetrahydroacridine, achieving a high level of deuterium incorporation (95%). rsc.orgrsc.org Such deuterated compounds are invaluable as internal standards for analytical chemistry, tools for mechanistic studies, and as probes for investigating metabolic pathways. rsc.orgrsc.org The introduction of deuterium can also enhance the pharmacokinetic properties of a drug by slowing its metabolic degradation, a concept that has been explored for the closely related drug tacrine. researchgate.netmdpi.com Studies on tacrine, a 1,2,3,4-tetrahydroacridin-9-amine, have utilized deuterated forms to investigate its metabolism by cytochrome P450 enzymes and to understand the potential for isotope effects to alter its clearance rate. researchgate.net

Beyond deuterium, other stable isotopes have found application in the broader acridine family. For instance, the use of ¹³C labeling has been proposed as a means to study the structure of acridine orange aggregates using NMR spectroscopy. mdpi.com Furthermore, the stable isotope ¹⁰B has been incorporated into acridine derivatives for evaluation in boron neutron capture therapy (BNCT), a binary cancer therapy that relies on the nuclear capture reaction of ¹⁰B. mdpi.com

The application of stable isotope labeling to this compound derivatives offers significant potential for advancing research. Labeled analogues can be synthesized to:

Serve as internal standards in quantitative mass spectrometry-based assays.

Trace the absorption, distribution, metabolism, and excretion (ADME) profiles of new derivatives in vitro and in vivo.

Elucidate the mechanisms of action and identify metabolic pathways and potential reactive metabolites.

Investigate the structure of molecular complexes and aggregates.

The following table summarizes the types of stable isotopes and their research applications relevant to tetrahydroacridine derivatives.

IsotopeLabeled Compound/ClassResearch ApplicationReference(s)
²H (D)1,2,3,4-TetrahydroacridineDirect, regioselective labeling of the core structure. rsc.org, rsc.org
²H (D)Tacrine (related amine)Investigation of metabolic pathways, pharmacokinetic enhancement, and deuterium isotope effects on enzyme clearance. researchgate.net
¹³CAcridine OrangeProposed for NMR studies to determine the structure of molecular aggregates. mdpi.com
¹⁰BAcridine derivativesDevelopment of agents for Boron Neutron Capture Therapy (BNCT). mdpi.com

Computational and Theoretical Chemistry Studies on 1,2,3,4 Tetrahydroacridin 4 Ol Analogs

Quantum Chemical Calculations and Molecular Modeling of Electronic Structure and Conformation

These computational approaches have been used to investigate the activation and deactivation pathways of related compounds, providing insights into their potential mechanisms of action. frontiersin.org The stability of various conformations and the energy barriers between them can be calculated, which is crucial for understanding how these molecules might interact with biological targets. frontiersin.org The use of fragment quantum chemical calculations is also being explored to improve the accuracy of these predictions, particularly in the context of protein-ligand interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogs of 1,2,3,4-tetrahydroacridine (B1593851), QSAR studies have been pivotal in understanding the structural requirements for their activity, often as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease. researchgate.netresearchgate.net

By analyzing a series of substituted 9-amino-1,2,3,4-tetrahydroacridine derivatives, researchers have developed QSAR equations. researchgate.netnih.gov These models can quantitatively describe the impact of different substituents on the inhibitory activity. For example, studies have revealed the detrimental steric effect of substituents at position 7 and the favorable electron-attracting effect of substituents at positions 6 and 7 of the 9-amino-1,2,3,4-tetrahydroacridine nucleus. researchgate.netnih.gov These QSAR models serve as predictive tools, allowing for the design of new, potentially more potent, analogs. The predictive power of these models has been validated by synthesizing and testing new compounds, with a reasonable agreement observed between the predicted and experimental activities. researchgate.netnih.gov The development of QSAR models often involves considering a wide range of molecular descriptors to capture the chemical diversity of the studied compounds. researchgate.netacs.org

Comparative Molecular Field Analysis (CoMFA) for 3D Structure-Activity Relationships

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) method that provides a more detailed understanding of the structure-activity relationships by considering the 3D properties of the molecules. researchgate.net This technique has been successfully applied to series of 9-amino-1,2,3,4-tetrahydroacridine and related analogs to elucidate the steric and electrostatic fields that influence their biological activity. researchgate.netnih.gov

In a CoMFA study, molecules are aligned based on a common substructure or their docked conformation within a target protein. researchgate.net The analysis then generates 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a highly significant CoMFA model for a series of acetylcholinesterase inhibitors was developed using the steric field alone. researchgate.net The insights from CoMFA are often consistent with classical QSAR findings, such as identifying the negative impact of bulky substituents at specific positions. researchgate.netnih.gov The combination of CoMFA with molecular docking provides a powerful approach to structure-based drug design, allowing for the rational design and prediction of the activity of novel compounds. researchgate.net The predictive ability of CoMFA models is often tested by synthesizing and evaluating new compounds designed based on the model's predictions. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is extensively used to study the interactions of 1,2,3,4-tetrahydroacridin-4-ol analogs with their biological targets, most notably acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.govnih.gov

Docking simulations provide valuable insights into the binding mode of these inhibitors within the active site of AChE. nih.gov For example, studies have shown that the tacrine (B349632) moiety of these analogs often engages in π-π stacking interactions with aromatic residues like tryptophan and phenylalanine in the active site gorge of the enzyme. mdpi.com The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein can be visualized and analyzed. researchgate.netplos.org This information is crucial for understanding the basis of their inhibitory activity and for designing new derivatives with improved binding affinity and selectivity. scispace.com Docking studies have also been used to guide the alignment of molecules for 3D-QSAR studies like CoMFA. researchgate.net

Table 1: Key Interactions of Tetrahydroacridine Analogs from Docking Studies
Analog TypeTarget ProteinKey Interacting ResiduesInteraction TypeReference
9-amino-1,2,3,4-tetrahydroacridine derivativesAcetylcholinesterase (AChE)Trp84, Phe330, His440π-π stacking, Hydrogen bond mdpi.com
Tacrine-similar compounds (e.g., 4-amino-2-styrylquinoline)Acetylcholinesterase (AChE)Tyr123, Phe337, Tyr336, Trp285, Trp85, Gly119, Gly120Binding interactions plos.org
Geraniol (as a comparator)Acetylcholinesterase (AChE)Catalytic active site residuesBinding to central active site cavity nih.gov

Predictive Modeling of Molecular Properties (e.g., Lipophilicity, Permeability, logD)

Predictive modeling of molecular properties is essential for the early assessment of the drug-likeness of this compound analogs. Properties such as lipophilicity (logP), distribution coefficient (logD), and permeability are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Computational models are widely used to predict these properties. Lipophilicity, often expressed as logP or logD, is a key factor influencing a molecule's ability to cross biological membranes. nih.gov For compounds intended to act on the central nervous system, such as those targeting Alzheimer's disease, the ability to cross the blood-brain barrier is crucial, and this is heavily influenced by lipophilicity. srce.hr Predictive models can estimate logP and logD values for novel analogs, helping to prioritize compounds with a higher probability of favorable pharmacokinetic properties. nih.govsemanticscholar.org

Permeability, another critical parameter, can be predicted using models that correlate molecular descriptors with experimental data from assays like the Caco-2 cell permeability assay. nih.gov These models often incorporate descriptors related to lipophilicity, polar surface area, and molecular size. nih.gov By predicting these properties early in the drug discovery process, researchers can focus their synthetic efforts on compounds with a higher likelihood of success in later stages of development. csic.es

Table 2: Predicted and Experimental Physicochemical Properties of Tetrahydroacridine Analogs
Compound/Analog TypePropertyPredicted/Experimental ValueSignificanceReference
Tetrahydroacridine-3,5-dichlorobenzoic acid hybridslogPPredicted using ACD/PerceptaAbility to permeate biological barriers nih.govsemanticscholar.org
General organic molecules (training set)logPapp (Caco-2 permeability)Correlated with logD, HCPSA, and rgyrPredicting intestinal drug absorption nih.gov
Tacrine-ferulic acid hybridsPAMPA-BBB assayIndicates CNS penetration abilityPotential for treating CNS disorders csic.es

Mechanistic Biochemical and Biological Studies of 1,2,3,4 Tetrahydroacridin 4 Ol Analogs in Vitro/non Clinical Focus

Molecular Interactions with Cholinesterase Enzymes and Inhibition Kinetics (In Vitro)

Derivatives of 1,2,3,4-tetrahydroacridine (B1593851) (THA) have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing symptoms of Alzheimer's disease. nih.gov The inhibitory activity of these compounds is typically evaluated using the Ellman's method, with tacrine (B349632) often serving as a reference compound. nih.govacs.org

In vitro studies have demonstrated that THA analogs can exhibit potent and, in some cases, selective inhibition of either AChE or BuChE. For instance, a series of THA and 3,5-dichlorobenzoic acid hybrids showed varied inhibitory profiles. nih.govmdpi.com Some compounds in this series were found to be selective BuChE inhibitors, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. nih.govmdpi.com One particular compound, 3c, displayed dual inhibition of both AChE and BuChE, with a higher potency against AChE (IC50 = 25 nM) compared to BuChE (IC50 = 123 nM). nih.govmdpi.comsemanticscholar.org This was in contrast to tacrine, which showed higher selectivity for BuChE. nih.gov

Kinetic studies, such as those employing Lineweaver-Burk plots, have been instrumental in elucidating the mechanism of inhibition. For compound 3c, these studies revealed a mixed-type inhibition, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govsemanticscholar.org This dual binding is a desirable characteristic for potential therapeutic agents. acs.org The development of hybrid molecules, combining the THA scaffold with other moieties like 4-fluorobenzoic acid, has also led to potent AChE inhibitors with improved selectivity over BuChE compared to tacrine. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected 1,2,3,4-tetrahydroacridine analogs.

Table 1: Cholinesterase Inhibitory Activities of 1,2,3,4-Tetrahydroacridine Analogs

Compound Target Enzyme IC50 (nM) Selectivity
3a BuChE 140 Selective for BuChE
3b BuChE 24 Selective for BuChE
3c AChE 25 Dual Inhibitor
BuChE 123
3f BuChE 607 Selective for BuChE
3g BuChE Not specified Selective for BuChE
Tacrine AChE/BuChE Not specified More selective for BuChE

Data sourced from Czarnecka et al. (2020) nih.govmdpi.com

Ligand Binding Site Characterization via Computational Approaches

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, have been pivotal in understanding how 1,2,3,4-tetrahydroacridine analogs interact with cholinesterase enzymes at a molecular level. researchgate.netnih.gov These approaches complement experimental data by providing a three-dimensional visualization of the ligand-protein interactions, which is crucial for rational drug design. researchgate.net

Docking studies have consistently shown that THA derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govmdpi.com The CAS is where acetylcholine is hydrolyzed, while the PAS is an allosteric site that can modulate the enzyme's activity. The ability of a single molecule to interact with both sites is a key feature of dual-binding inhibitors. acs.org For example, docking analysis of compound 3c confirmed its interaction with both the CAS and PAS of AChE, supporting the mixed-type inhibition observed in kinetic studies. nih.govsemanticscholar.org Similarly, tacrine-benzothiazole hybrids have been shown to target both the CAS and PAS, engaging in π-stacking and hydrogen bonding interactions with key amino acid residues. uc.pt

QSAR studies have been employed to establish relationships between the chemical structure of THA analogs and their inhibitory activity. researchgate.net These models can predict the potency of new, unsynthesized compounds. For instance, a QSAR analysis of 9-amino-1,2,3,4-tetrahydroacridines identified that electron-withdrawing substituents at certain positions enhance inhibitory activity, while bulky groups can be detrimental. researchgate.net This information guides the synthesis of more potent and selective inhibitors.

Ion Channel Modulation Mechanisms in Isolated Systems (e.g., Voltage-clamp experiments on myelinated axons)

While the primary focus of research on 1,2,3,4-tetrahydroacridine analogs has been on cholinesterase inhibition, some studies have explored their effects on ion channels. Preliminary electrophysiological recordings on hippocampal slices have suggested that these compounds may interact with nicotinic acetylcholine receptors or other ion channels, indicating a broader pharmacological profile than just anticholinesterase activity. core.ac.uk The modulation of ion channels, such as those linked to the NMDA receptor complex, has been investigated in the context of Alzheimer's disease, although specific data on 1,2,3,4-tetrahydroacridin-4-ol in this regard is limited. ucl.ac.uk It is known that compounds like 9-amino-1,2,3,4-tetrahydroacridine (tacrine) can have effects beyond cholinesterase inhibition, potentially interacting with various ion channels. core.ac.uk

Effects on Neuronal Monoamine Uptake Processes (In Vitro)

The influence of psychoactive drugs on the re-uptake and release of monoamine neurotransmitters like dopamine, serotonin (B10506) (5-HT), and norepinephrine (B1679862) is a significant area of neuropharmacological research. nih.gov These processes are regulated by specific transporter proteins (DAT, SERT, and NET, respectively). nih.govfrontiersin.org While extensive research exists on various compounds that inhibit monoamine uptake, specific in vitro data directly examining the effects of this compound on neuronal monoamine uptake is not extensively detailed in the provided search results. However, the broader class of tetrahydroacridine derivatives has been investigated for multi-target effects, which can include modulation of monoamine systems. nih.govacs.org For instance, some multi-target-directed ligands are designed to interact with monoamine transporters in addition to cholinesterases. plos.orgbiomolther.org

Investigation of Antioxidant Activity Mechanisms (In Vitro)

Several in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation. nih.gov

Studies on 1,2,3,4-tetrahydroacridine analogs have revealed potential antioxidant properties. For example, a tacrine-benzothiazole hybrid, compound 7b, demonstrated the ability to inhibit Aβ42 self-aggregation and showed some antioxidant activity. uc.pt Another study on isoxazole-substituted 9-anilinoacridine (B1211779) derivatives found that several compounds exhibited significant antioxidant activity when compared to the standard, ascorbic acid. nih.gov A specific tacrine-ferulic acid hybrid, 10n, was identified as having strong antioxidant activity in the ORAC (Oxygen Radical Absorbance Capacity) assay. csic.es

The neuroprotective effects of some THA derivatives have also been linked to their free-radical scavenging abilities. nih.gov For instance, compound 3c was found to have some neuroprotective activity at low concentrations, suggesting it can act as a free-radical scavenger. nih.gov

The following table presents data on the in vitro antioxidant activity of selected compounds.

Table 2: In Vitro Antioxidant and Neuroprotective Activity

Compound Assay Result
3c Free-radical scavenger Showed neuroprotection at 0.1 µM (10.99%) and 0.01 µM (12.90%)
7b Aβ42 self-aggregation inhibition 61.3% inhibition
10n ORAC 4.29 µmol of trolox (B1683679) equivalents

Data sourced from Czarnecka et al. (2020), Bolognesi et al. (2013), and Camps et al. (2018) nih.govuc.ptcsic.es

Mechanisms of Anti-inflammatory Properties (In Vitro)

The anti-inflammatory potential of compounds can be assessed in vitro through various assays, such as the inhibition of protein denaturation and the stabilization of red blood cell membranes. mdpi.comsemanticscholar.org Inflammation is a key process in many diseases, and its modulation is a therapeutic goal. nih.gov

Some 1,2,3,4-tetrahydroacridine analogs have been investigated for their anti-inflammatory properties. For example, compound 3c, a THA hybrid, demonstrated little inhibitory activity towards hyaluronidase, an enzyme involved in inflammatory processes. nih.gov This suggests a potential anti-inflammatory effect. Other studies on different chemical series, such as lathyrane diterpenoid hybrids, have identified compounds with potent anti-inflammatory activity, often linked to the inhibition of nitric oxide (NO) production and the suppression of inflammatory mediators like iNOS and COX-2. scienceopen.com While not directly on this compound, these studies highlight the potential for hybrid molecules to possess anti-inflammatory actions.

Nucleic Acid Interaction Studies (In Vitro)

The interaction of small molecules with nucleic acids is a significant area of biochemical research. ysu.am Acridine (B1665455) derivatives, due to their planar aromatic structure, are known to intercalate into DNA. ysu.am Techniques such as equilibrium dialysis and spectrophotometry are used to study these interactions. The binding of these compounds can lead to changes in the physical properties of DNA, such as its viscosity and melting temperature.

Studies on aminoacridines have a long history, with their ability to interact with DNA being a key feature. ysu.am This interaction can have various biological consequences, including mutagenic and antibacterial effects. While specific in vitro studies focusing solely on the interaction of this compound with nucleic acids were not prominent in the search results, the general class of 9-aminoacridines, to which it is related, is well-documented to bind to DNA. ysu.am

Applications in Organic Synthesis and Material Science

1,2,3,4-Tetrahydroacridin-4-ol as a Versatile Synthetic Intermediate

The chemical reactivity of this compound, particularly the hydroxyl group at the 4-position, makes it a versatile intermediate for creating new chemical bonds and derivatives. One of the most effective methods for its functionalization is the copper-catalyzed Chan-Lam cross-coupling reaction. researchgate.netresearchgate.net This reaction provides a practical and efficient pathway to synthesize novel this compound aryl ethers. researchgate.net

The process involves coupling this compound with a wide range of aryl- and heteroarylboronic acids. researchgate.net This method is notable for its mild reaction conditions and high tolerance for various functional groups, leading to excellent yields of the desired ether products. researchgate.net The incorporation of C-O bonds into organic scaffolds is of significant importance in pharmaceutical and materials chemistry, and the Chan-Lam coupling offers a superior alternative to other metal-catalyzed coupling reactions for this purpose. researchgate.net The resulting aryl ether derivatives represent a class of compounds that can be further explored for various applications.

Table 1: Synthesis of this compound Aryl Ethers

Reaction Type Reactants Catalyst System Key Features Product Class Ref

Derivatized Tetrahydroacridines in Functional Material Design

The acridine (B1665455) core, including its partially hydrogenated tetrahydroacridine form, has garnered significant attention in materials science due to its appealing photophysical and electrochemical properties. beilstein-journals.orgsemanticscholar.org While research on the specific photophysical properties of this compound is not extensively detailed, derivatized tetrahydroacridines are being actively investigated for their use in functional materials. beilstein-journals.org

These derivatives are considered promising candidates for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). beilstein-journals.orgsemanticscholar.org By modifying the tetrahydroacridine scaffold, for instance, through the introduction of arylethynyl groups via Sonogashira cross-coupling reactions on a related chloro-tetrahydroacridine precursor, researchers have synthesized molecules with notable fluorescence properties and high quantum yields. beilstein-journals.orgsemanticscholar.org For example, a 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivative containing an electron-donating methoxy (B1213986) substituent exhibited a significant red shift and the highest fluorescence intensity in its series, with a quantum yield of 20%. beilstein-journals.org

Furthermore, the chemical structure of tetrahydroacridines, which features an aromatic ring system and a nitrogen atom with an available electron pair, makes them suitable for use as metal chemosensors and corrosion inhibitors. mdpi.com A newly synthesized tetrahydroacridine derivative has also been shown to strongly adsorb onto gold surfaces, including gold nanoparticles, forming stable conjugates. rsc.org This property, combined with the derivative's strong fluorescence that is effectively quenched upon adsorption, opens up potential applications in medical imaging and the development of novel nanomaterials. rsc.org

Table 2: Applications of Derivatized Tetrahydroacridines in Materials Science

Derivative Class Properties Potential Application Ref
2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines UV-visible absorption, Fluorescence, High quantum yields Organic Light Emitting Diodes (OLEDs) beilstein-journals.orgsemanticscholar.org
General Tetrahydroacridine Derivatives Aromatic π-system, Nitrogen lone pair Metal Chemosensors, Corrosion Inhibitors mdpi.com

Role in Catalyst Development or Ligand Chemistry

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org The design of these ligands is crucial as their electronic and steric properties can be fine-tuned to control the geometry and reactivity of the resulting metal complexes, which are often used as catalysts. libretexts.orgorientjchem.org

The tetrahydroacridine framework has proven to be a viable scaffold for the development of specialized ligands used in transition metal-catalyzed reactions. Although direct application of this compound as a ligand is not prominently documented, other derivatives of the core structure highlight its potential in this field. For example, a new series of Fe(II) and Co(II) complexes have been synthesized using a 2,3,7,8-tetrahydroacridine-4,5(1H,6H)-diimine ligand. acs.org These complexes, when activated with a cocatalyst, show high activity for the selective oligomerization or polymerization of ethylene, demonstrating how the rigid, sterically modulated tetrahydroacridine backbone influences the catalytic outcome. acs.org

In another instance, chiral 5-(diphenylphosphanyl)-1,2,3,4-tetrahydroacridines have been developed as novel N,P-type ligands. researchgate.net These ligands were successfully assessed in the enantioselective palladium-catalyzed allylic substitution of 1,3-diphenylprop-2-enyl acetate, showcasing the utility of the tetrahydroacridine scaffold in asymmetric catalysis. researchgate.net The ability to create such metal complexes demonstrates the role of the tetrahydroacridine structure in homogeneous catalysis, where ligands based on nitrogen-containing heterocycles are instrumental in reactions like hydrogenation, oxidation, and carbon-carbon bond formation. orientjchem.org

Table 3: Tetrahydroacridine Derivatives in Catalyst/Ligand Chemistry

Ligand/Complex Type Metal Center Catalytic Application Key Feature Ref
2,3,7,8-Tetrahydroacridine-4,5(1H,6H)-diimine Complexes Fe(II), Co(II) Ethylene Oligomerization/Polymerization Structurally rigid ligand modulates catalyst selectivity. acs.org

Table of Mentioned Compounds

Compound Name
This compound
This compound aryl ethers
2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine
9-Chloro-1,2,3,4-tetrahydroacridine (B1265563)
2,3,7,8-Tetrahydroacridine-4,5(1H,6H)-diimine
5-(diphenylphosphanyl)-1,2,3,4-tetrahydroacridines
1,3-diphenylprop-2-enyl acetate
Phenylacetylene
Anthranilic acid
Cyclohexanone (B45756)
Tetrakis(triphenylphosphine)palladium(0)

Future Research Directions for 1,2,3,4 Tetrahydroacridin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 1,2,3,4-Tetrahydroacridin-4-ol and its analogs hinges on the development of more efficient, environmentally benign, and economically viable methods. Current synthetic strategies, while effective, often rely on traditional methods that can be improved. Future research will likely focus on "green chemistry" principles to minimize hazardous waste and energy consumption.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. Its application could streamline multi-step syntheses of complex tetrahydroacridine derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. Exploring enzymes for key bond-forming steps in the tetrahydroacridine scaffold could lead to more sustainable processes.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and easier scalability. Integrating flow chemistry could enable the on-demand synthesis of this compound libraries for screening purposes.

Solvent-Free Reactions: Conducting reactions without a solvent or in green solvents like water or ethanol (B145695) minimizes volatile organic compound (VOC) emissions. Research into solid-state reactions or those using ionic liquids could further advance sustainability.

These modern synthetic approaches aim to make the production of these valuable compounds more aligned with the principles of sustainable development.

Exploration of Uncharted Chemical Reactivity Profiles and Transformations

While the fundamental reactivity of the tetrahydroacridine core is understood, a vast landscape of chemical transformations remains to be explored. Future work should focus on leveraging the unique structural and electronic features of this compound to forge novel derivatives with tailored properties. The hydroxyl group at the C4 position, in particular, serves as a key handle for diverse functionalization.

Prospective research avenues include:

C-H Activation: Direct functionalization of the aromatic and aliphatic C-H bonds within the tetrahydroacridine scaffold would provide a more atom-economical approach to creating new analogs, bypassing the need for pre-functionalized starting materials.

Multi-component Reactions: Designing new one-pot, multi-component reactions (MCRs) that assemble the tetrahydroacridine core from simple precursors would dramatically increase synthetic efficiency.

Click Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has already been applied to create 1,2,3-triazole-linked tacrine (B349632) derivatives. rsc.org Expanding this to the this compound scaffold could generate novel dimeric or hybrid molecules with unique biological activities.

Photoredox Catalysis: Visible-light-mediated catalysis can enable unique transformations under exceptionally mild conditions, opening pathways to novel derivatives that are inaccessible through traditional thermal methods.

Investigating these reactions will not only expand the chemical space around this compound but also provide deeper insights into its intrinsic reactivity.

Advanced Computational Modeling for Refined Structure-Function Relationships

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For this compound derivatives, advanced computational modeling can provide profound insights into the relationships between three-dimensional structure and biological function, guiding the design of more potent and selective compounds. nih.govnih.gov

Future research should employ a hierarchy of computational techniques:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties, reactivity, and stability of novel derivatives, helping to understand their chemical behavior at a fundamental level. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov Advanced docking protocols can be used to screen virtual libraries of this compound analogs against known and novel protein targets, prioritizing candidates for synthesis. mdpi.comphyschemres.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov Developing robust 2D and 3D-QSAR models can predict the activity of unsynthesized compounds, thereby streamlining the optimization process. nih.govphyschemres.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability, conformational changes, and the role of solvent molecules, which are often missed by static docking studies.

Computational MethodApplication in this compound ResearchPotential Future Direction
Density Functional Theory (DFT) Assess electronic properties, reactivity, and stability of individual molecules. mdpi.comDevelop improved density functionals for more accurate prediction of intermolecular interactions in condensed phases.
Molecular Docking Predict binding modes and screen virtual libraries against biological targets like AChE. nih.govmdpi.comEmploy machine learning-enhanced docking to screen against newly identified or orphan receptors.
QSAR Correlate structural features with inhibitory activity against enzymes like cholinesterases. nih.govphyschemres.orgIntegrate deep learning approaches to build more predictive QSAR models from larger and more diverse datasets. mdpi.com
Molecular Dynamics (MD) Simulate the stability and dynamics of ligand-protein complexes to understand binding mechanisms.Use long-timescale MD simulations to investigate allosteric modulation and complex biological events.

These advanced computational approaches will be critical for rationally designing the next generation of this compound-based molecules. cacrdelhi.comcacrdelhi.com

Design of Next-Generation Molecular Probes for Biochemical Research

Molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. The inherent properties of the tetrahydroacridine scaffold, such as its fluorescence potential and ability to interact with biological targets, make it an attractive framework for developing novel probes. rsc.org

Future research in this area should focus on:

Fluorogenic Probes: Designing derivatives of this compound that exhibit a "turn-on" fluorescence response upon binding to a specific biomolecule. This can be achieved by incorporating functionalities that are quenched in the unbound state but become highly emissive upon a binding event. semanticscholar.orgmdpi.com

Bioorthogonal Chemistry: Attaching bioorthogonal handles (e.g., alkynes, azides) to the this compound core would allow for its specific labeling within a complex biological system via reactions like the iEDDA click chemistry. nih.gov

Photoaffinity Labels: Introducing a photoreactive group onto the scaffold would enable the probe to form a covalent bond with its biological target upon irradiation with light. This is a powerful technique for irreversibly labeling and identifying binding partners.

Target-Specific Probes: By conjugating the tetrahydroacridine core to moieties with high affinity for specific organelles or cell types, researchers can develop probes for targeted imaging applications.

The development of such sophisticated molecular tools based on the this compound structure would provide new ways to study cellular function and disease pathology. mdpi.com

Investigation into Unexplored Biological Target Interactions at the Molecular Level

While derivatives of the parent compound tacrine are well-known for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the full biological target profile of the this compound class is far from completely mapped. nih.govnih.gov A crucial future direction is to move beyond cholinesterases and identify novel protein interactions. dntb.gov.ua

Strategies for discovering new targets include:

Computational Target Prediction: Using bioinformatics tools that predict potential protein targets based on the chemical similarity of the ligand to known drugs or by docking the molecule against a genome-wide library of protein structures. researchgate.netresearchgate.netdeakin.edu.au

Chemical Proteomics: Employing affinity-based probes derived from this compound to isolate and identify binding partners from cell lysates using mass spectrometry.

Phenotypic Screening: Testing compounds in cell-based assays that measure complex biological responses (e.g., cell viability, neurite outgrowth) to uncover unexpected activities, which can then be traced back to a specific molecular target.

Recent studies have already shown that some tetrahydroacridine hybrids can inhibit other enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β) or possess the ability to dissociate amyloid-β fibrils. mdpi.comnih.gov This suggests a multi-target profile that warrants deeper investigation. Identifying and validating these unexplored interactions is key to unlocking the full therapeutic potential of this compound class.

Potential in Supramolecular Chemistry and Nanomaterials

The structural rigidity and potential for functionalization make this compound an interesting building block for supramolecular assemblies and advanced nanomaterials. This research direction extends the application of this scaffold beyond its traditional biological roles.

Promising areas of exploration include:

Self-Assembling Systems: Designing derivatives with specific non-covalent interaction motifs (e.g., hydrogen bonding, π-π stacking) that can self-assemble into well-defined supramolecular structures like gels, fibers, or vesicles.

Nanoparticle Conjugation: The conjugation of tetrahydroacridine derivatives to gold nanoparticles has been shown to be a promising strategy. rsc.org Future work could explore conjugation with other nanomaterials, such as quantum dots, carbon nanotubes, or magnetic nanoparticles, to create hybrid materials for applications in diagnostics, bioimaging, and targeted drug delivery. mdpi.commdpi.com

DNA-Based Nanomaterials: The planar aromatic system of the acridine (B1665455) core is known to intercalate with DNA. This property could be exploited to design DNA-based nanomaterials where this compound derivatives act as stabilizing agents or as active components within DNA origami structures for drug delivery. mdpi.com

Functional Polymers: Incorporating the this compound moiety as a monomer or a pendant group in polymers could create materials with novel electronic, optical, or sensing properties.

This research avenue represents a convergence of medicinal chemistry with materials science, opening up possibilities for innovative technologies.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The presence of a chiral center at the C4 position of this compound means that it exists as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. Therefore, the development of methods for the stereoselective synthesis of single, enantiopure derivatives is of paramount importance.

Future research must address:

Asymmetric Catalysis: Developing catalytic asymmetric reactions that can establish the C4 stereocenter with high enantioselectivity. This could involve chiral catalysts for key steps like reductions or additions to a precursor molecule.

Chiral Resolution: Devising more efficient methods for separating racemic mixtures, such as scalable classical resolution with recyclable resolving agents or preparative chiral chromatography. nih.gov

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from the "chiral pool" to construct the tetrahydroacridine scaffold in a stereodefined manner.

Biological Evaluation of Single Enantiomers: Once enantiopure compounds are synthesized, it is crucial to evaluate their biological activity separately to determine which enantiomer is responsible for the desired effect and to understand the stereochemical requirements of the biological target.

Access to enantiomerically pure this compound derivatives will enable more precise structure-activity relationship studies and is a prerequisite for the development of optimized, safer therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroacridin-4-ol, and what reaction conditions are critical for yield optimization?

  • The compound is often synthesized via multi-step reactions. For example, reductive amination using LiAlH4 in THF followed by treatment with SOCl2 in CHCl3 has been employed to reduce carbonyl groups and introduce chlorides . Another approach involves Ugi four-component reactions (U-4CR) with amines, aldehydes, carboxylic acids, and isocyanides, achieving yields up to 95% under optimized conditions (methanol/chloroform solvent, flash column chromatography) . Key variables include solvent polarity, catalyst selection, and reaction time.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • 1H NMR and 13C NMR are critical for confirming structural motifs, such as aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 1.0–3.0 ppm) . Mass spectrometry (MS) validates molecular weights, while elemental analysis ensures purity (>95%) . For advanced characterization, X-ray crystallography or HPLC-MS may resolve stereochemical ambiguities.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • The compound is classified under GHS Category 4 for acute oral toxicity and Category 1 for severe eye irritation. Mandatory precautions include:

  • Use of gloves, lab coats, and goggles to prevent skin/eye contact .
  • Fume hoods for ventilation during synthesis .
  • Immediate rinsing with water for accidental exposure (15+ minutes for eyes) and medical consultation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives via multi-component reactions?

  • Low yields (e.g., 10% in some cases ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Ugi reactions .
  • Catalyst screening : Pd-based catalysts improve coupling efficiency in Buchwald-Hartwig reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of intermediates .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound in anticholinesterase or antimalarial studies?

  • CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are computational tools to correlate substituent effects (e.g., methoxy groups) with bioactivity . Experimentally, enzyme inhibition assays (e.g., acetylcholinesterase IC50) and molecular docking validate binding modes . For example, bulky substituents at the acridine core enhance hydrophobic interactions with cholinesterase active sites .

Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?

  • Discrepancies in toxicity profiles (e.g., aquatic toxicity vs. undefined ecological risks ) require:

  • Standardized testing : Follow OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD50).
  • Metabolite analysis : LC-MS/MS identifies toxic degradation products .
  • Cross-referencing databases : Compare with structurally similar acridines (e.g., tacrine derivatives) .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance membrane permeability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves aqueous solubility .
  • Salt formation : Hydrochloride salts (e.g., [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl) increase stability in biological matrices .

Methodological Considerations

Q. How to optimize chromatographic purification of this compound derivatives?

  • Flash column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 8:1 to 1:1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?

  • Primary neuronal cultures : Assess Aβ-induced toxicity using rat cortical neurons .
  • SH-SY5Y cells : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFH-DA assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 2
1,2,3,4-Tetrahydroacridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.